(Z)-ethyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
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Overview
Description
(Z)-ethyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate: is a synthetic organic compound characterized by its complex structure, which includes a benzofuran core, a benzylidene group, and an ethyl ester. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate typically involves a multi-step process:
Formation of the Benzofuran Core: The initial step involves the cyclization of a suitable precursor to form the benzofuran ring. This can be achieved through the reaction of salicylaldehyde derivatives with acetic anhydride under acidic conditions.
Introduction of the Benzylidene Group: The benzylidene group is introduced via a condensation reaction between the benzofuran derivative and benzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.
Esterification: The final step involves the esterification of the resulting compound with ethyl bromoacetate in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts and automated systems may be employed to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylidene group, leading to the formation of benzofuran-2-carboxylic acid derivatives.
Reduction: Reduction of the benzylidene group can yield the corresponding benzyl derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Benzofuran-2-carboxylic acid derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthetic Intermediates: The compound serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Biology and Medicine
Antimicrobial Agents: Research has shown potential antimicrobial activity, making it a candidate for the development of new antibiotics.
Anti-inflammatory Agents: The compound exhibits anti-inflammatory properties, which are being explored for therapeutic applications.
Industry
Material Science: It is investigated for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The biological activity of (Z)-ethyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is primarily attributed to its interaction with cellular enzymes and receptors. The benzofuran core can interact with various proteins, modulating their activity. The benzylidene group may enhance binding affinity to specific targets, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- (Z)-methyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
- (Z)-isopropyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
Uniqueness
- Structural Variations : The ethyl ester group in (Z)-ethyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate provides distinct physicochemical properties compared to its methyl and isopropyl analogs.
- Biological Activity : Differences in ester groups can lead to variations in biological activity and pharmacokinetics, making each compound unique in its potential applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness in the realm of scientific research
Properties
IUPAC Name |
ethyl 2-[[(2Z)-2-benzylidene-3-oxo-1-benzofuran-6-yl]oxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-2-22-18(20)12-23-14-8-9-15-16(11-14)24-17(19(15)21)10-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3/b17-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNTVZOXMFDTKN-YVLHZVERSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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